molecular formula C14H8Cl3FO2 B15231287 3,5-Dichloro-2-((2-chloro-6-fluorobenzyl)oxy)benzaldehyde

3,5-Dichloro-2-((2-chloro-6-fluorobenzyl)oxy)benzaldehyde

Cat. No.: B15231287
M. Wt: 333.6 g/mol
InChI Key: SKPTYGSTKMZNQF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3,5-Dichloro-2-((2-chloro-6-fluorobenzyl)oxy)benzaldehyde is a halogenated benzaldehyde derivative. This compound is characterized by the presence of chlorine and fluorine atoms, which contribute to its unique chemical properties. It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals .

Preparation Methods

The synthesis of 3,5-Dichloro-2-((2-chloro-6-fluorobenzyl)oxy)benzaldehyde typically involves the reaction of 3,5-dichlorobenzaldehyde with 2-chloro-6-fluorobenzyl chloride in the presence of a base such as sodium hydroxide. The reaction is carried out under controlled conditions to ensure the desired product is obtained with high purity .

Industrial production methods may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and advanced purification techniques to achieve high yields and purity .

Chemical Reactions Analysis

3,5-Dichloro-2-((2-chloro-6-fluorobenzyl)oxy)benzaldehyde undergoes various chemical reactions, including:

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields carboxylic acids, while reduction yields alcohols .

Scientific Research Applications

3,5-Dichloro-2-((2-chloro-6-fluorobenzyl)oxy)benzaldehyde has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.

    Biology: The compound is used in the study of enzyme inhibition and receptor binding due to its ability to interact with biological molecules.

    Medicine: It is investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: The compound is used in the production of various industrial chemicals and materials.

Mechanism of Action

The mechanism of action of 3,5-Dichloro-2-((2-chloro-6-fluorobenzyl)oxy)benzaldehyde involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, inhibiting their activity and affecting various biochemical pathways. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used .

Properties

Molecular Formula

C14H8Cl3FO2

Molecular Weight

333.6 g/mol

IUPAC Name

3,5-dichloro-2-[(2-chloro-6-fluorophenyl)methoxy]benzaldehyde

InChI

InChI=1S/C14H8Cl3FO2/c15-9-4-8(6-19)14(12(17)5-9)20-7-10-11(16)2-1-3-13(10)18/h1-6H,7H2

InChI Key

SKPTYGSTKMZNQF-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C(=C1)Cl)COC2=C(C=C(C=C2Cl)Cl)C=O)F

Origin of Product

United States

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